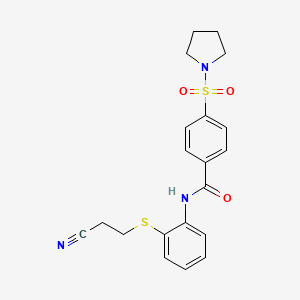
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as Cetuximab, is a monoclonal antibody that is used for the treatment of cancer. It is a chimeric antibody that targets the epidermal growth factor receptor (EGFR) and is used in the treatment of colorectal cancer, head and neck cancer, and non-small cell lung cancer.
Wirkmechanismus
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide targets the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. The antibody binds to the extracellular domain of the EGFR, preventing the binding of the ligand and inhibiting downstream signaling pathways. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of downstream signaling pathways such as the MAPK and PI3K pathways. It can also induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is that it is a highly specific antibody that targets the EGFR. This makes it a useful tool for studying the role of the EGFR in cancer biology. However, one limitation of using N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is that it is an expensive reagent and may not be affordable for all research labs.
Zukünftige Richtungen
There are several future directions for the use of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in cancer research. One area of research is the development of new combination therapies that include N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Another area of research is the investigation of the mechanisms of resistance to N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and the development of strategies to overcome this resistance. Additionally, there is ongoing research into the use of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer.
Synthesemethoden
The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the use of recombinant DNA technology. The antibody is produced by genetically engineering Chinese hamster ovary (CHO) cells to express the chimeric antibody. The process involves the insertion of the genes that encode the variable regions of the antibody into the CHO cells. The cells are then cultured in a bioreactor, and the antibody is purified from the culture medium using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its efficacy in the treatment of various cancers. Research has shown that N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can improve the survival rate of patients with colorectal cancer, head and neck cancer, and non-small cell lung cancer. It has also been studied for its potential use in combination with other cancer treatments such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c21-12-5-15-27-19-7-2-1-6-18(19)22-20(24)16-8-10-17(11-9-16)28(25,26)23-13-3-4-14-23/h1-2,6-11H,3-5,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHJCAFYNPQDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2794207.png)
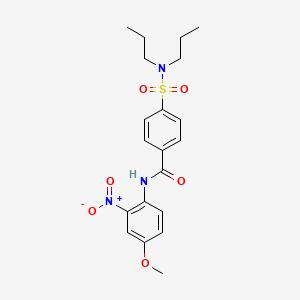
![3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794211.png)

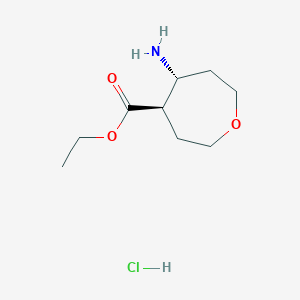



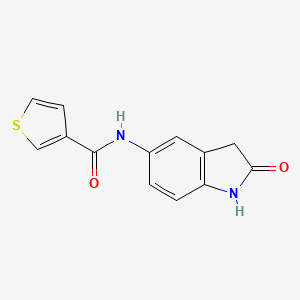
![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)
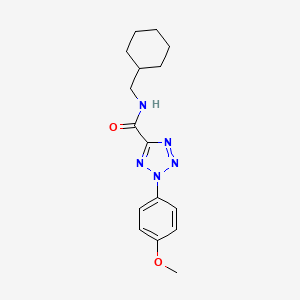

![6-Bromo-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2794228.png)